molecular formula C16H15ClO B1597046 3-Chloro-4'-n-propylbenzophenone CAS No. 64358-13-0

3-Chloro-4'-n-propylbenzophenone

Cat. No.: B1597046
CAS No.: 64358-13-0
M. Wt: 258.74 g/mol
InChI Key: YSSHSXYMACHHFY-UHFFFAOYSA-N
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Description

3-Chloro-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the 3-position and a propyl group at the 4’-position of the benzophenone structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4’-n-propylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3-chlorobenzoyl chloride with n-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4’-n-propylbenzophenone may involve a multi-step synthesis processThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-n-propylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4’-n-propylbenzophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the interaction of benzophenone derivatives with biological macromolecules.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Employed in the production of UV-filters and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4’-n-propylbenzophenone involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction proceeds through the formation of a Meisenheimer complex, which is a negatively charged intermediate. The stability of this intermediate is influenced by the electron-withdrawing effects of the chlorine atom and the propyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4’-n-propylbenzophenone is unique due to the specific positioning of the chlorine and propyl groups, which influence its reactivity and interaction with other molecules. The presence of the chlorine atom at the 3-position enhances its electrophilic character, making it more susceptible to nucleophilic attacks compared to its analogs .

Properties

IUPAC Name

(3-chlorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHSXYMACHHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374063
Record name 3-Chloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-13-0
Record name 3-Chloro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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